(1R,2R,4R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R,4R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylic acid is a useful research compound. Its molecular formula is C13H21NO4 and its molecular weight is 255.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of Amino Acid Derivatives
Researchers have developed efficient methods for synthesizing derivatives of bicyclic amino acids, which are crucial for creating novel compounds with potential applications in medicinal chemistry and drug discovery. For example, the asymmetric synthesis of bicyclic amino acid derivatives via Aza-Diels-Alder reactions in aqueous solutions has been explored, providing a pathway to synthesize chiral compounds with specific configurations (Waldmann & Braun, 1991). Additionally, the synthesis of a 2,5-Diazabicyclo[2.2.1]heptane-Derived α,β-Diamino Acid demonstrates the utility of "chiral pool" synthesis in creating complex bicyclic structures from simpler chiral precursors (Ivon et al., 2015).
Molecular and Crystal Structure Analysis
The detailed molecular and crystal structure analysis of conformationally restricted bicyclic compounds has been conducted to understand their stereochemistry and potential applications. This includes the investigation into the stereochemistry of specific bicyclic carboxylic acids and their derivatives, providing insights into their conformational behavior and interactions (Cameron et al., 1994).
Chemical Transformations and Reactions
Rearrangement and Transformation Reactions
Studies on the sulfuric acid-promoted rearrangement of N-acylamino-substituted derivatives have shown how structural modifications can lead to the formation of novel bicyclic compounds, offering new routes for synthesizing materials with unique properties (Agafontsev & Tkachev, 2005).
Adaptation to Microreactor Technology
The adaptation of synthesis sequences to microreactor technology for the production of bicyclic compounds highlights the evolving techniques in chemical synthesis, aiming at safer and more efficient processes. This approach has been applied in the synthesis of pharmaceutical intermediates, illustrating the potential of microreactors in the pharmaceutical industry (Rumi et al., 2009).
Applications in Medicinal Chemistry and Drug Discovery
Development of Chiral Synthons
Research has focused on the microbial asymmetric hydroxylation of bicyclic compounds to produce chiral synthons, which are valuable in synthesizing cyclopentanoids and other complex molecules. This work demonstrates the potential of biocatalysis in creating enantiomerically pure compounds for pharmaceutical applications (Yamazaki & Maeda, 1985).
Novel Synthesis Methods
The microwave-assisted synthesis of methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate showcases the use of modern synthesis techniques to achieve unexpected stereoselective substitution reactions, opening new avenues for the rapid and efficient creation of complex bicyclic amino acids (Onogi, Higashibayashi, & Sakurai, 2012).
Eigenschaften
IUPAC Name |
(1R,2R,4R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9-6-8-4-5-13(9,7-8)10(15)16/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16)/t8-,9+,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCDQXWGMGZAAZ-IGJMFERPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC1(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]2CC[C@]1(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.